molecular formula H3P B14706260 Phosphine-d CAS No. 13587-50-3

Phosphine-d

Cat. No.: B14706260
CAS No.: 13587-50-3
M. Wt: 33.998 g/mol
InChI Key: XYFCBTPGUUZFHI-GXEIOEIKSA-N
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Description

Phosphine-d, also known as deuterated phosphine, is a compound where the hydrogen atoms in phosphine (PH₃) are replaced with deuterium, a heavier isotope of hydrogen. This compound is of significant interest in various fields of scientific research due to its unique properties and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

Phosphine-d can be synthesized through several methods. One common approach involves the reaction of deuterated water (D₂O) with calcium phosphide (Ca₃P₂). The reaction proceeds as follows:

[ \text{Ca}_3\text{P}_2 + 6\text{D}_2\text{O} \rightarrow 3\text{Ca(OD)}_2 + 2\text{PD}_3 ]

Another method involves the reduction of deuterated phosphorus compounds with lithium aluminum deuteride (LiAlD₄). This method is particularly useful for producing high-purity this compound.

Industrial Production Methods

Industrial production of this compound typically involves the large-scale reaction of deuterated water with calcium phosphide. The reaction is carried out under controlled conditions to ensure the complete conversion of reactants and the safe handling of the highly toxic this compound gas.

Chemical Reactions Analysis

Reaction with Deuterium Atoms

Phosphine-d undergoes H/D exchange reactions when exposed to deuterium atoms under interstellar medium (ISM) conditions. Experimental and computational studies demonstrate that:

  • Mechanism : PH₃ reacts with D atoms via H-abstraction, forming deuterated intermediates (PH₂D, PHD₂) before full deuteration to PD₃ .

  • Observation : FTIR analysis confirms P-D stretching bands (e.g., 1686 cm⁻¹) in deuterated products, indicating partial or complete deuteration .

Thermal Dissociation and Stability

This compound’s stability and decomposition pathways mirror those of PH₃ but may involve kinetic isotope effects:

  • Thermal Decomposition :

    • PH₃ dissociates into PH₂ + H at high temperatures (≥1000 K), requiring significant energy (ΔdissE₀ = 79.72 kcal/mol) .

    • PD₃ likely follows similar dissociation trends, though no direct data exists.

  • Recombination : PH₃ formation via collisions of P and H atoms dominates under low-temperature ISM conditions .

Catalytic Reactions

This compound may participate in catalytic cycles analogous to PH₃:

  • Staudinger Reaction : Bis-phosphine monomers react with azides to form polymers, with oxidation sensitivity influenced by light and oxygen . Deuterated phosphines could alter reaction kinetics due to isotopic effects.

  • Organocatalysis : Phosphine-catalyzed annulations (e.g., Michael-Intervened Aza-MBH reactions) involve nucleophilic addition and cyclization steps . Deuteration might stabilize intermediates or affect stereoselectivity.

Reactions with Electrophiles and Oxidants

This compound likely reacts with acids, oxidants, and moisture, similar to PH₃:

  • Hydrolysis : PH₃ reacts with water under high pressure/temperature to form phosphoric acid and hydrogen . PD₃ would likely follow analogous pathways.

  • Oxidation : Burning PH₃ produces phosphoric acid . Deuteration may influence oxidation rates.

Surface Chemistry on Icy Grains

In astrophysical contexts, this compound interacts with icy surfaces:

  • Desorption : PH₃ undergoes chemical desorption via H-abstraction reactions, potentially losing itself from icy substrates .

  • Deuterium Incorporation : Exposure to D atoms leads to isotopic exchange, forming PD₃ and PH₂D species .

Key Data Table: Reactions and Rate Coefficients (PH₃ Analog)

Reaction TypeRate Coefficient (k∞)ConditionsSource
PH₃ → PH₂ + HCalculated via RRKMHigh-pressure limit (50–2000 K)
PH₃ + H₂O⁺ → ProductsRRKM-derived50–1000 K
Staudinger PolymerizationQuantitative yieldsDark/argon atmosphere

Scientific Research Applications

Phosphine-d has a wide range of applications in scientific research:

    Chemistry: It is used as a reagent in the synthesis of deuterated compounds, which are valuable in mechanistic studies and isotopic labeling experiments.

    Biology: Deuterated compounds, including this compound, are used in metabolic studies to trace biochemical pathways.

    Medicine: this compound is used in the development of deuterated drugs, which often exhibit improved pharmacokinetic properties.

    Industry: It is used in the production of semiconductors and other electronic materials due to its unique properties.

Mechanism of Action

Phosphine-d exerts its effects through various mechanisms depending on the context of its use. In chemical reactions, the presence of deuterium can alter reaction kinetics and mechanisms due to the isotope effect. In biological systems, deuterated compounds can provide insights into metabolic pathways and enzyme mechanisms by serving as tracers.

Comparison with Similar Compounds

Phosphine-d can be compared with other similar compounds such as:

    Phosphine (PH₃): The non-deuterated form of phosphine. This compound is heavier and exhibits different kinetic properties due to the presence of deuterium.

    Arsine (AsH₃): A similar pnictogen hydride, but with arsenic instead of phosphorus. Arsine is more toxic and less commonly used in research.

    Stibine (SbH₃): Another pnictogen hydride with antimony. Stibine is also highly toxic and less frequently used.

This compound is unique due to its deuterium content, which makes it particularly valuable in isotopic labeling and mechanistic studies.

Properties

CAS No.

13587-50-3

Molecular Formula

H3P

Molecular Weight

33.998 g/mol

IUPAC Name

protiophosphane

InChI

InChI=1S/H3P/h1H3/i1H

InChI Key

XYFCBTPGUUZFHI-GXEIOEIKSA-N

Isomeric SMILES

[1H]P

Canonical SMILES

P

Origin of Product

United States

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